molecular formula C7H12O3 B13659995 Methyl 3-hydroxyhex-5-enoate

Methyl 3-hydroxyhex-5-enoate

Cat. No.: B13659995
M. Wt: 144.17 g/mol
InChI Key: HTCCDTNWCIHREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyhex-5-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxyhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyhex-5-enoate can be synthesized through the reduction of methyl 3-oxohex-5-enoate using Baker’s yeast. This method provides the compound with 78% enantiomeric enrichment . The reaction conditions typically involve the use of an aqueous medium and a controlled temperature to facilitate the reduction process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the yeast reduction process for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using H2 and a palladium catalyst.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Methyl 3-oxohex-5-enoate.

    Reduction: Methyl 3-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxyhex-5-enoate is an organic compound with the chemical formula C8H14O3, characterized by a six-carbon chain containing a hydroxyl group and a double bond, and a methyl ester functional group. It is notable for its chiral center, which allows for different enantiomers, and the specific configuration of the hydroxyl group influences its reactivity and biological activity.

Applications

This compound has several applications in organic synthesis and medicinal chemistry:

  • Precursor for Chiral Compounds this compound serves as a precursor for chiral compounds.
  • Pharmaceuticals Its unique positioning of functional groups and the presence of a double bond significantly influences its potential applications in synthesis and pharmaceuticals compared to its analogues.
  • Mevinic Acid Analogues It can be used as a precursor to chiral mevinic acid analogues . Seleno- and iodo-lactonization of derived hex-5-enoic acids leads to valerolactones, which are suitable for the subsequent elaboration of a variety of mevinic acid analogues .

Analogues

Compound NameStructure FeaturesUnique Aspects
Methyl 3-oxohex-5-enoateContains a keto group instead of a hydroxyl groupPrecursor to this compound
Ethyl 3-hydroxyhex-5-enoateSimilar structure but with an ethyl groupDifferent ester group affects solubility
Methyl 4-hydroxyhex-5-enoateHydroxyl group at a different positionAlters reactivity and potential biological activity
Methyl (3R)-3-hydroxyhexanoateSaturated chain with a hydroxyl groupLacks the double bond present in this compound

Mechanism of Action

The mechanism by which methyl 3-hydroxyhex-5-enoate exerts its effects is primarily through its reactivity as an ester and an alcohol. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxohex-5-enoate: A precursor in the synthesis of methyl 3-hydroxyhex-5-enoate.

    Methyl 3-hydroxyhexanoate: A reduced form of this compound.

    Hex-5-enoic acid: The parent acid of the ester.

Uniqueness

This compound is unique due to its combination of an ester and an alcohol functional group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic organic chemistry.

Biological Activity

Methyl 3-hydroxyhex-5-enoate is a chiral organic compound with the chemical formula C8H14O3. Its structural characteristics, including a hydroxyl group and a double bond in a six-carbon chain, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its derivatives, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Chiral Center : This allows for the existence of multiple enantiomers, which can exhibit different biological activities.
  • Functional Groups : The presence of a hydroxyl group (-OH) and a double bond (C=C) significantly influences its reactivity and interactions with biological targets.

Biological Activity Overview

This compound exhibits biological activity primarily through its derivatives. Research indicates that its analogues may have therapeutic applications due to their structural similarities to naturally occurring bioactive compounds. The compound's unique configuration enhances its pharmacological profile by facilitating selective interactions with biological targets.

  • Enzymatic Interactions : this compound serves as a substrate in enzymatic studies, particularly in the investigation of esterases and related enzymes. The hydrolysis of the ester bond leads to the formation of 3-hydroxyhex-5-enoic acid and methanol, which are crucial for various metabolic pathways.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form 3-oxohex-5-enoate or reduction to yield methyl 3-hydroxyhexanoate, showcasing its versatility in chemical transformations.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 3-oxohex-5-enoateContains a keto group instead of a hydroxylPrecursor to this compound
Ethyl 3-hydroxyhex-5-enoateSimilar structure but with an ethyl groupDifferent ester group affects solubility
Methyl 4-hydroxyhex-5-enoateHydroxyl group at a different positionAlters reactivity and potential biological activity
Methyl (3R)-3-hydroxyhexanoateSaturated chain with a hydroxyl groupLacks the double bond present in this compound

Case Studies and Research Findings

  • Therapeutic Potential : Studies have explored the potential of this compound as a precursor in synthesizing bioactive molecules, including mevinic acid analogues. These analogues have been investigated for their cholesterol-lowering effects and potential anticancer properties .
  • Enantiomeric Enrichment : Research demonstrated that methyl (3R)-(–)-3-hydroxyhex-5-enoate can be synthesized with an enantiomeric enrichment of up to 78%, enhancing its applicability in chiral drug development .
  • Anticancer Activity : Goniothalamin, derived from this compound, has shown significant anticancer activity by inducing apoptosis in liver cancer cells through caspase activation pathways .

Properties

IUPAC Name

methyl 3-hydroxyhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCCDTNWCIHREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.